![molecular formula C14H14Cl2N2O3 B2588305 ethyl 2-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]phenoxy}acetate CAS No. 650617-26-8](/img/structure/B2588305.png)
ethyl 2-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]phenoxy}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of ethyl 2-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]phenoxy}acetate involves several steps. While I don’t have specific papers on this exact compound, the general synthetic routes for imidazole derivatives include condensation reactions, cyclizations, and functional group transformations . Researchers often modify existing methods to tailor the synthesis to their specific target compound.
Physical and Chemical Properties Analysis
科学的研究の応用
Chemical Synthesis and Molecular Structure
Ethyl 2-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]phenoxy}acetate is a compound that can be involved in various chemical syntheses, leading to the development of new molecules with potential applications in different fields such as pharmacology and materials science. For instance, the synthesis of Mannich bases and aminomethyl derivatives of related compounds has been explored for their saluretic and diuretic activities, showcasing the compound's utility in medicinal chemistry (Lee et al., 1984). Moreover, its structure allows for modifications that can lead to the creation of new materials with unique properties, which can be useful in various technological applications.
Antioxidant Properties
Compounds similar to this compound, especially those derived from natural sources like plants, have been studied for their antioxidant properties. For example, phenolic compounds isolated from walnut kernels and other natural sources have demonstrated significant DPPH scavenging activities, indicating their potential as natural antioxidants (Zhang et al., 2009). Such antioxidant properties are crucial in the development of nutraceuticals and supplements aimed at combating oxidative stress in the body.
Environmental Monitoring and Remediation
The structural similarity of this compound to various phenols and aromatic acids makes it relevant in environmental studies, particularly in the monitoring and remediation of water bodies. Techniques for the identification of phenols and aromatic acids in river waters, as developed by Matsumoto et al. (1977), could be applicable to compounds like this compound, providing insights into their environmental impact and degradation pathways (Matsumoto et al., 1977).
Catalysis and Polymerization
The compound's framework, particularly the imidazolyl component, can serve as a ligand in the synthesis of metal complexes, which are used as catalysts in various chemical reactions, including the polymerization of ethylene. The synthesis of (phenoxyimidazolyl-salicylaldimine)iron complexes and their application in ethylene oligomerization and polymerization highlight the potential of this compound derivatives in catalysis and industrial chemistry (Yankey et al., 2014).
Antimicrobial Activity
The modification of this compound and its derivatives has been investigated for potential antimicrobial properties. Synthesis of new molecules, such as 1,3,4-oxadiazole derivatives bearing the 1H-benzimidazole moiety, and their evaluation against various microbial strains demonstrate the compound's relevance in the development of new antimicrobial agents (Salahuddin et al., 2017).
将来の方向性
特性
IUPAC Name |
ethyl 2-[2-[(4,5-dichloroimidazol-1-yl)methyl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O3/c1-2-20-12(19)8-21-11-6-4-3-5-10(11)7-18-9-17-13(15)14(18)16/h3-6,9H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVSDAWHBKVYFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1CN2C=NC(=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
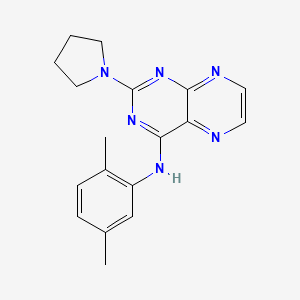
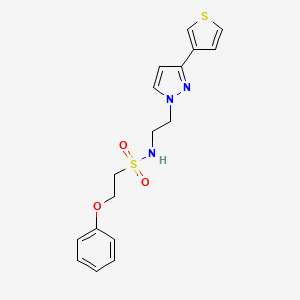
![N-[4-({1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)phenyl]acetamide](/img/structure/B2588225.png)
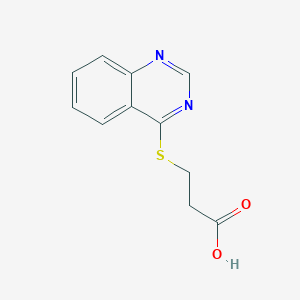
![1,6,7-trimethyl-3-phenethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2588227.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2588228.png)

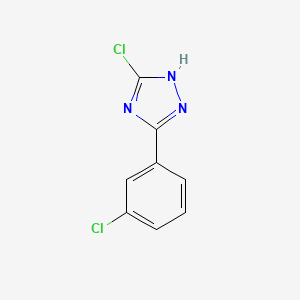
![N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-3-[4-(methylsulfanyl)phenyl]propanamide](/img/structure/B2588231.png)
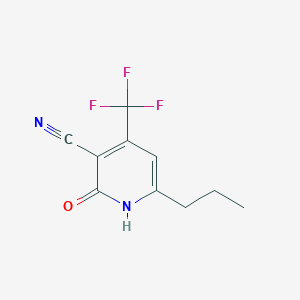
![{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2588234.png)
![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2588235.png)

![1-(2H-1,3-benzodioxol-5-yl)-3-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}urea](/img/structure/B2588243.png)
